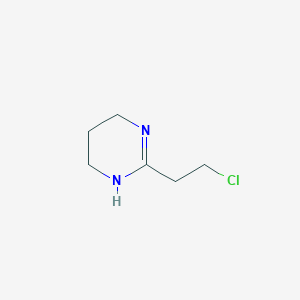

2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine

CAS No.:

Cat. No.: VC17667284

Molecular Formula: C6H11ClN2

Molecular Weight: 146.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClN2 |

|---|---|

| Molecular Weight | 146.62 g/mol |

| IUPAC Name | 2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine |

| Standard InChI | InChI=1S/C6H11ClN2/c7-3-2-6-8-4-1-5-9-6/h1-5H2,(H,8,9) |

| Standard InChI Key | UGGHKXAINPRGAJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC(=NC1)CCCl |

Introduction

Chemical Structure and Molecular Properties

2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine features a partially saturated pyrimidine ring system with a 2-chloroethyl substituent at the second position. The molecular formula is C₆H₁₁ClN₂, corresponding to a molecular weight of 146.62 g/mol. The tetrahydropyrimidine core reduces ring aromaticity, enhancing reactivity at the chloroethyl side chain .

Structural Features

-

Ring System: The 1,4,5,6-tetrahydropyrimidine ring adopts a chair-like conformation, with two double bonds localized at the 2,3-positions.

-

Substituent: The 2-chloroethyl group introduces steric bulk and electrophilicity, making the compound prone to nucleophilic substitution reactions .

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClN₂ |

| Molecular Weight | 146.62 g/mol |

| Boiling Point (est.) | 225–240°C |

| Density (est.) | 1.45 g/cm³ |

| Solubility | Polar aprotic solvents (e.g., DMSO, DMF) |

Synthesis Pathways

Biginelli Reaction Modification

A modified Biginelli reaction could employ 2-chloroethylamine instead of urea, reacting with β-keto esters and aldehydes under acidic conditions. For example:

This method mirrors the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Post-Synthetic Alkylation

Alkylation of 1,4,5,6-tetrahydropyrimidine with 1-bromo-2-chloroethane in the presence of a base (e.g., K₂CO₃) could introduce the chloroethyl group:

This approach aligns with chlorination strategies described in pyrimidine derivatization .

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

C–Cl Stretch: A strong absorption band near 750 cm⁻¹ confirms the chloroethyl group .

-

N–H Stretch: Broad peaks at 3250–3350 cm⁻¹ correspond to ring NH groups .

¹H NMR (300 MHz, CDCl₃):

-

δ 3.70 (t, 2H): Chloroethyl CH₂Cl group.

-

δ 2.50–1.80 (m, 6H): Methylene protons of the tetrahydropyrimidine ring.

¹³C NMR (75 MHz, CDCl₃):

Chemical Reactivity and Applications

Nucleophilic Substitution

The chloroethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives for drug discovery:

Pharmaceutical Intermediate

The compound’s structural similarity to alkylating agents (e.g., nitrogen mustards) suggests potential as a DNA cross-linker in oncology, though specific studies are lacking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume